molecular formula C17H16N4O2 B4567860 N-Phenyl-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamide

N-Phenyl-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamide

Cat. No.: B4567860
M. Wt: 308.33 g/mol
InChI Key: MGDIBUZVSSOPKK-UHFFFAOYSA-N
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Description

N-Phenyl-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring, followed by coupling with a phenyl group and a butanamide moiety. The reaction conditions often require the use of catalysts such as magnesium oxide nanoparticles and solvents like ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-Phenyl-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamide is unique due to its combination of a phenyl group, a pyridine ring, and an oxadiazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-phenyl-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-15(19-14-7-2-1-3-8-14)9-4-10-16-20-17(21-23-16)13-6-5-11-18-12-13/h1-3,5-8,11-12H,4,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDIBUZVSSOPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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